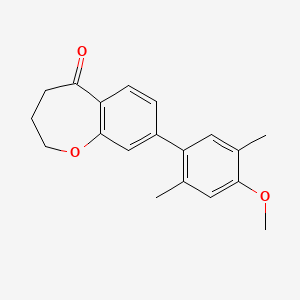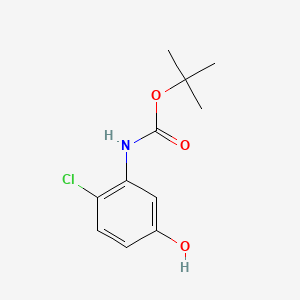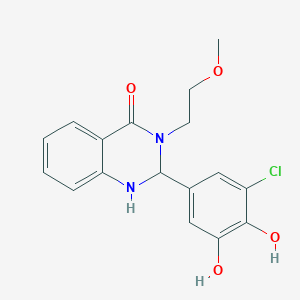
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro, dihydroxy, and methoxyethyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-dihydroxybenzaldehyde and 2-methoxyethylamine.
Condensation Reaction: The aldehyde group of 3-chloro-4,5-dihydroxybenzaldehyde reacts with 2-methoxyethylamine in the presence of a suitable catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under acidic or basic conditions to form the quinazolinone core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinazolinone core or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Ammonia (NH₃), thiols (R-SH).
Major Products
Oxidation Products: Quinones.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloro-4,5-dihydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one: Lacks the methoxyethyl group.
2-(3-Chloro-4,5-dihydroxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-4-one: Contains a methyl group instead of a methoxyethyl group.
Uniqueness
Structural Features: The presence of the methoxyethyl group in 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one may confer unique chemical and biological properties compared to similar compounds.
Biological Activity: Differences in biological activity due to variations in molecular structure.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H17ClN2O4 |
|---|---|
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
2-(3-chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H17ClN2O4/c1-24-7-6-20-16(10-8-12(18)15(22)14(21)9-10)19-13-5-3-2-4-11(13)17(20)23/h2-5,8-9,16,19,21-22H,6-7H2,1H3 |
InChI-Schlüssel |
AATCJYJVBBWWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



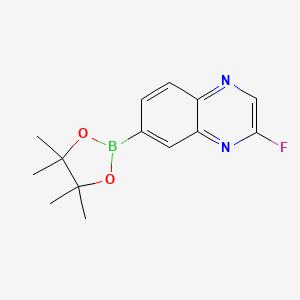
![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)
![rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)
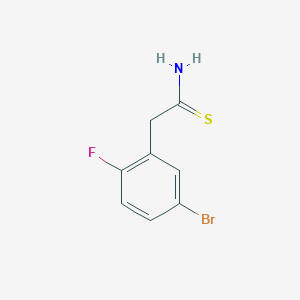
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)


![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)

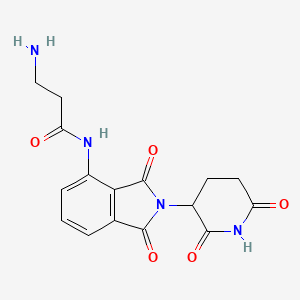
![1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B13580905.png)
